molecular formula C14H25N3O3 B3046809 tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate CAS No. 1308650-55-6

tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B3046809
CAS No.: 1308650-55-6
M. Wt: 283.37
InChI Key: MUWOCYONAOKDIN-NSHDSACASA-N
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Description

tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group (Boc group). The synthetic route may include the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of Pyrrolidine Derivative: The protected piperazine is then reacted with (S)-pyrrolidine-2-carboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents on the piperazine ring can be replaced by nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the piperazine and pyrrolidine rings.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can yield the free amine form of the compound.

Scientific Research Applications

Chemistry:

    Building Block: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Used in studies involving receptor-ligand interactions.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

    Polymer Synthesis: Utilized in the production of polymers with specific properties.

    Material Science: Applied in the development of advanced materials with unique chemical and physical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the piperazine and pyrrolidine rings allows for favorable interactions with biological macromolecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and piperazine or piperidine moieties, they differ in the substituents attached to the piperazine or piperidine rings.
  • Biological Activity: The differences in substituents can lead to variations in biological activity, making each compound unique in its applications.
  • Chemical Properties: The presence of different functional groups affects the chemical reactivity and stability of these compounds, influencing their suitability for specific reactions and applications.

Properties

IUPAC Name

tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOCYONAOKDIN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126959
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-55-6
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(2S)-2-pyrrolidinylcarbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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